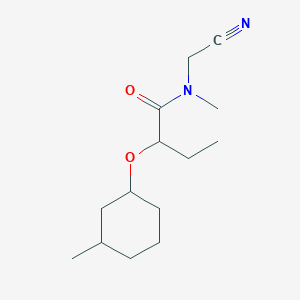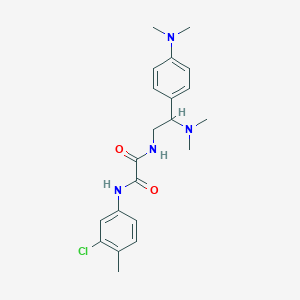
(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, also known as DIM-I-3, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in cancer research. This compound has been shown to exhibit potent antiproliferative effects on cancer cells, making it a promising candidate for the development of new cancer therapies. In
Scientific Research Applications
Polymerization and Material Science
- Polymerization Techniques: The research on N-isopropyl acrylamide derivatives, closely related to (E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, includes studies on controlled polymerization techniques. For example, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been investigated, highlighting the importance of selecting suitable RAFT chain transfer agents and initiating species (Convertine et al., 2004).
- Material Synthesis and Characterization: Studies have also focused on the synthesis of E and Z isomers of similar compounds, and their crystal structures. These insights are crucial for understanding material properties and applications (Shinkre et al., 2008).
Bioengineering and Tissue Engineering
- Thermoresponsive Scaffolds: The creation of thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity has significant implications for tissue engineering. These scaffolds exhibit degradability and controlled porosity, essential for biomedical applications (Galperin et al., 2010).
- Cell Detachment from Polymers: The use of poly(N-isopropyl acrylamide) substrates for the nondestructive release of biological cells and proteins is a notable advancement in bioengineering, facilitating studies on the extracellular matrix, cell sheet engineering, and tumorlike spheroids (Cooperstein & Canavan, 2010).
Chemical Analysis and Synthesis
- Spectral Analysis and Molecular Docking: Detailed spectral analysis, molecular docking, and DFT studies of acrylamide derivatives have been conducted, providing insights into the non-covalent interactions and reactive sites of these molecules, which are crucial for understanding their chemical behavior (Shukla et al., 2020).
- Synthesis of pH-Sensitive Materials: The synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties and their copolymerization with acrylamide derivatives have led to the development of color switchable materials, demonstrating the versatility of these compounds in creating responsive materials (Fleischmann et al., 2012).
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)18-8-6-7-15(3)21(18)22-20(23)12-10-16-9-11-17(24-4)13-19(16)25-5/h6-14H,1-5H3,(H,22,23)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKMIWLNRYUEJJ-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412242.png)
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)

![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide](/img/structure/B2412246.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2412248.png)
![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)




